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Compound of Interest

Compound Name: Mizacorat

Cat. No.: B605787

An In-depth Examination of the Chemical Structure,
Properties, and Mechanism of Action of a Novel
Selective Glucocorticoid Receptor Modulator

For researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Mizacorat (AZD9567), a first-in-
class, oral, non-steroidal selective glucocorticoid receptor modulator (SGRM). Developed by
AstraZeneca, Mizacorat is under investigation as an anti-inflammatory agent with a potentially
improved safety profile compared to traditional corticosteroids like prednisolone. This document
details its chemical structure, physicochemical properties, mechanism of action,
pharmacokinetics, pharmacodynamics, and key experimental findings.

Chemical Structure and Physicochemical Properties

Mizacorat is a complex small molecule with a distinct chemical scaffold that differentiates it
from steroidal glucocorticoids.[1] Its chemical identity and key properties are summarized
below.
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Property Value Reference(s)

2,2-difluoro-N-[(1R,2S)-3-
methyl-1-[1-(1-methyl-6-

IUPAC Name oxopyridin-3-yl)indazol-5- [1]
ylJoxy-1-phenylbutan-2-

yl]propanamide

Synonyms AZD9567, AZD-9567 [1]
CAS Number 1893415-00-3 [1]
Molecular Formula C27H28F2N40Os [1]
Molecular Weight 494.543 g/mol
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Physical State Solid (assumed)

Solubility DMSO

Mechanism of Action and Signaling Pathway

Mizacorat is a selective agonist of the glucocorticoid receptor (GR). Unlike traditional
glucocorticoids, which act as full agonists, Mizacorat is a partial agonist. This partial agonism
is believed to be key to its differentiated safety profile. It binds to the GR with high affinity,
leading to a unique conformational change in the receptor and a distinct transcriptomic
response compared to steroids.

The primary anti-inflammatory mechanism of glucocorticoids involves two main pathways:

o Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription
factors such as nuclear factor-kappa B (NF-kB) and activator protein-1 (AP-1). This leads to
the downregulation of inflammatory cytokines, chemokines, and adhesion molecules.
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e Transactivation: The GR dimer binds to glucocorticoid response elements (GRES) in the
promoter regions of genes, leading to the upregulation of anti-inflammatory proteins and also
genes associated with metabolic side effects.

Mizacorat is designed to preferentially engage in transrepression while having a reduced
capacity for transactivation. This dissociation is thought to preserve the anti-inflammatory
effects while minimizing the adverse effects associated with broad transactivation, such as
hyperglycemia and osteoporosis.
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Caption: Glucocorticoid receptor signaling pathway.

Pharmacological Properties
Pharmacodynamics

Mizacorat has demonstrated potent anti-inflammatory effects comparable to prednisolone in
preclinical and clinical studies. A key finding is the separation of its anti-inflammatory activity
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from its effects on glucose metabolism.

Mizacorat
(AZD9567)

Parameter

Prednisolone Reference(s)

High affinity for GR;
104-fold lower affinity
o for mineralocorticoid
Receptor Selectivity
receptor (MR)
compared to

prednisolone.

Binds to both GR and
MR.

40 mg dose is
equipotent to 20 m
Anti-inflammatory a p. J
prednisolone for
inhibition of TNFa

release.

Potency

Standard of care.

Significantly smaller

increase in glucose
Effect on Glucose AUC during an oral
Homeostasis glucose tolerance test
(OGTT) compared to

prednisolone.

Causes a significant
increase in glucose
AUC during OGTT.

Does not upregulate
Effect on transcription of
Gluconeogenic gluconeogenic
Enzymes enzymes in human

hepatocytes.

Upregulates
transcription of
gluconeogenic
enzymes (e.g., TAT,
PEPCK, G6Pase).

Twofold lower
inhibition of glucose-

Effect on Insulin stimulated insulin

Inhibits glucose-

stimulated insulin

Secretion secretion in human )
secretion.
pancreatic islets than
prednisolone.
Pharmacokinetics
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Pharmacokinetic data for Mizacorat have been established in Phase | clinical trials in healthy

volunteers.
Parameter Value Reference(s)
Route of Administration Oral
Apparent Clearance Consistent across doses.
Volume of Distribution Consistent across doses.
Half-life Consistent for single versus

repeated dosing.

Key Experimental Protocols

The following sections outline the methodologies used in key preclinical and clinical
experiments to characterize Mizacorat.

In Vitro Assays

Glucocorticoid Receptor Binding Assay

e Objective: To determine the binding affinity of Mizacorat for the human glucocorticoid
receptor.

» Methodology: A competition assay is performed using a fluorescently labeled glucocorticoid
(e.g., Fluormone™ GS Red) and purified human GR. Mizacorat is added at various
concentrations to compete with the fluorescent ligand for binding to the GR. The
displacement of the fluorescent ligand, measured by a decrease in fluorescence polarization,
is used to calculate the binding affinity (Ki) of Mizacorat.

LPS-Stimulated Cytokine Release Assay
o Objective: To assess the anti-inflammatory activity of Mizacorat.

o Methodology: Human whole blood is incubated with lipopolysaccharide (LPS) to stimulate
the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFa).
Mizacorat is added at various concentrations to determine its inhibitory effect on cytokine
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production. The concentration of TNFa in the plasma is measured by ELISA. The half-
maximal inhibitory concentration (IC50) is calculated to quantify the potency of Mizacorat.

Hepatocyte Gluconeogenesis Assay
o Objective: To evaluate the effect of Mizacorat on glucose metabolism.

* Methodology: Primary human hepatocytes are treated with Mizacorat or a comparator (e.g.,
prednisolone). The mMRNA expression of key gluconeogenic enzymes, such as tyrosine
aminotransferase (TAT), phosphoenolpyruvate carboxykinase (PEPCK), and glucose-6-
phosphatase (G6Pase), is measured using quantitative real-time PCR (QRT-PCR). A lack of
induction of these enzymes indicates a reduced potential for causing hyperglycemia.
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Caption: In vitro experimental workflows.

In Vivo Animal Models

Rat Model of Joint Inflammation
o Objective: To assess the in vivo anti-inflammatory efficacy of Mizacorat.

o Methodology: Joint inflammation is induced in rats, for example, using an injection of
streptococcal cell wall (SCW) extract. Mizacorat is administered orally at various doses. The
severity of joint inflammation is assessed by measuring paw swelling and other clinical
scores. This model allows for the evaluation of the dose-dependent anti-inflammatory effects
of Mizacorat in a living organism.

Clinical Trials and Safety Profile

Mizacorat has been evaluated in Phase | and Phase lla clinical trials.

e Phase | Studies (e.g., NCT02760316): These studies in healthy volunteers assessed the
safety, tolerability, and pharmacokinetics of single and multiple ascending doses of
Mizacorat. They also compared its pharmacodynamic effects on glucose metabolism and
inflammatory markers to prednisolone. The results indicated that Mizacorat was safe and
well-tolerated and showed a better profile regarding post-prandial glucose control compared
to prednisolone.

e Phase lla Study: This study evaluated the efficacy and safety of Mizacorat in patients with
active rheumatoid arthritis. Patients were treated with equipotent doses of Mizacorat (40
mg) or prednisolone (20 mg). Mizacorat demonstrated a similar efficacy profile to
prednisolone in improving disease activity scores. Importantly, and in contrast to
prednisolone, Mizacorat had no effect on the serum sodium:potassium ratio, consistent with
its higher selectivity for the GR over the MR.

Safety and Tolerability: Across the completed clinical trials, Mizacorat has been shown to be
safe and well-tolerated. No serious adverse events or events suggesting adrenal insufficiency
were reported in the Phase | studies. Chronic toxicology studies in rodents (6 months) and non-
human primates (9 months) have also been completed.
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Conclusion

Mizacorat (AZD9567) is a promising non-steroidal selective glucocorticoid receptor modulator
with a novel mechanism of action. Its ability to act as a partial GR agonist appears to translate
into a dissociated profile, retaining the anti-inflammatory benefits of traditional glucocorticoids
while reducing their metabolic and mineralocorticoid-related side effects. The data from in vitro,
in vivo, and early clinical studies support its potential as a safer alternative to corticosteroids for
the treatment of inflammatory diseases. Further clinical development will be crucial to fully
characterize its efficacy and long-term safety profile in patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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